N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide
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Overview
Description
N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide is a synthetic organic compound with a complex structure It consists of a benzimidazole core linked to a phenoxybutyl group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the Phenoxybutyl Group: The phenoxybutyl group can be introduced through a nucleophilic substitution reaction, where a halogenated phenoxybutane reacts with the benzimidazole core.
Formation of the Propanamide Moiety: The final step involves the coupling of the benzimidazole derivative with a propanamide precursor using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxybutyl group or the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core or the phenoxybutyl group.
Reduction: Reduced forms of the benzimidazole core or the phenoxybutyl group.
Substitution: Substituted derivatives with various functional groups replacing the halogen atoms.
Scientific Research Applications
N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxybutyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The propanamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide: Similar structure but with an acetamide moiety instead of a propanamide moiety
N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide: Another similar compound with slight variations in the substituents
Uniqueness
N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propanamide moiety, in particular, may enhance its stability and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C22H27N3O2 |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[2-[1-(4-phenoxybutyl)benzimidazol-2-yl]ethyl]propanamide |
InChI |
InChI=1S/C22H27N3O2/c1-2-22(26)23-15-14-21-24-19-12-6-7-13-20(19)25(21)16-8-9-17-27-18-10-4-3-5-11-18/h3-7,10-13H,2,8-9,14-17H2,1H3,(H,23,26) |
InChI Key |
TVDWGBZKABYHNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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